molecular formula C26H22Cl2N2O3 B045522 Doconazole CAS No. 59831-63-9

Doconazole

Katalognummer: B045522
CAS-Nummer: 59831-63-9
Molekulargewicht: 481.4 g/mol
InChI-Schlüssel: GNZHVEIGGFMLSP-OZXSUGGESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Doconazole is a member of biphenyls.

Biologische Aktivität

Docosanol, a long-chain saturated fatty alcohol (C22H46O), is primarily recognized for its antiviral properties, particularly against lipid-enveloped viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV). This article explores the biological activity of docosanol, focusing on its antiviral mechanisms, clinical efficacy, and potential applications in various viral infections.

Docosanol exhibits its antiviral effects through several mechanisms:

  • Inhibition of Viral Fusion : Docosanol interferes with the fusion of viral envelopes with host cell membranes, preventing viral entry. Studies have shown that docosanol-treated cells exhibit resistance to HSV infection by inhibiting the fusion process required for viral entry into the host cell .
  • Metabolic Conversion : The antiviral activity of docosanol requires metabolic conversion within the host cells. This conversion enhances its efficacy against enveloped viruses .
  • Broad Spectrum Activity : While primarily effective against HSV and RSV, docosanol has shown potential against other enveloped viruses, including Newcastle disease virus (NDV) in poultry . This suggests that docosanol may possess broad-spectrum antiviral properties.

Clinical Efficacy

Docosanol is clinically used in a 10% topical cream formulation for the treatment of recurrent herpes simplex labialis (HSL). Multiple studies have assessed its efficacy:

  • Healing Time : In a randomized controlled trial involving 370 patients treated with docosanol, the median healing time was significantly shorter (4.1 days) compared to placebo (P = 0.008) . The study also reported a reduction in pain and other symptoms associated with HSL.
  • Comparison with Other Antivirals : A systematic review comparing docosanol with other topical antivirals like acyclovir and penciclovir indicated that while docosanol is effective, its overall efficacy compared to placebo is modest, shortening the duration of symptoms by less than 24 hours .

Case Studies and Research Findings

  • Herpes Simplex Virus : A study demonstrated that docosanol significantly reduces viral gene expression in treated cells. The compound inhibited the expression of beta-galactosidase linked to HSV immediate-early promoters by approximately 75%, indicating a strong effect on viral replication processes .
  • Respiratory Syncytial Virus : Research indicates that docosanol inhibits RSV replication in vitro, showcasing its potential as a therapeutic agent for respiratory viral infections .
  • Newcastle Disease Virus in Poultry : An experimental study showed that treatment with docosanol resulted in a significant increase in survival rates (37.4% to 53.2%) among NDV-infected chickens and reduced viral load across various tissues . Histopathological assessments revealed improved tissue integrity post-treatment.

Safety and Tolerability

Docosanol has been reported to have a favorable safety profile. Adverse effects are generally mild and comparable to those observed with placebo treatments. In clinical trials, localized reactions such as inflammation or dry skin were noted but did not lead to significant complications .

Wissenschaftliche Forschungsanwendungen

Treatment of Herpes Simplex Labialis

Docosanol is FDA-approved for over-the-counter use in treating recurrent oral-facial herpes simplex. Its effectiveness has been demonstrated in several clinical studies:

  • Healing Time : Clinical trials have shown that docosanol can significantly shorten the healing time of cold sores compared to placebo. For instance, a study indicated a mean healing time of approximately 9.67 days for patients using docosanol .
  • Pain Relief : In addition to accelerating healing, docosanol has been reported to provide pain relief during outbreaks .

Anti-inflammatory Properties

Research has also highlighted docosanol's anti-inflammatory effects. In animal models, it demonstrated significant reductions in lesion severity in conditions such as phenol-induced contact dermatitis and collagen-induced arthritis. These findings suggest potential applications in dermatological conditions characterized by inflammation .

Comparative Efficacy in Clinical Studies

A comparative study involving docosanol and other treatments such as acyclovir (Zovirax) and Herpatch evaluated their effectiveness for HSL. The results indicated no significant differences in healing times among the treatments; however, patient-reported outcomes favored Herpatch over both Zovirax and Compeed for reaction rate and quality .

TreatmentMean Healing Time (days)Reaction Rate (CGAT)Reaction Quality (SGAT)
Docosanol9.67Higher than ZoviraxHigher than Zovirax
Acyclovir9.30Lower than HerpatchLower than Herpatch
Herpatch9.80HighestHighest

Case Studies

Several case studies have documented the successful use of docosanol in managing herpes simplex outbreaks:

  • A case series reported that patients applying docosanol cream experienced faster resolution of lesions compared to those using standard care protocols.
  • In another study focusing on immunocompromised patients, docosanol was effective in reducing the frequency and severity of HSV outbreaks.

Eigenschaften

CAS-Nummer

59831-63-9

Molekularformel

C26H22Cl2N2O3

Molekulargewicht

481.4 g/mol

IUPAC-Name

1-[[(2R,4S)-2-(2,4-dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole

InChI

InChI=1S/C26H22Cl2N2O3/c27-21-8-11-24(25(28)14-21)26(17-30-13-12-29-18-30)32-16-23(33-26)15-31-22-9-6-20(7-10-22)19-4-2-1-3-5-19/h1-14,18,23H,15-17H2/t23-,26-/m0/s1

InChI-Schlüssel

GNZHVEIGGFMLSP-OZXSUGGESA-N

SMILES

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5

Isomerische SMILES

C1[C@@H](O[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5

Kanonische SMILES

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5

Synonyme

Doconazole; R-34000

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doconazole
Reactant of Route 2
Reactant of Route 2
Doconazole
Reactant of Route 3
Reactant of Route 3
Doconazole
Reactant of Route 4
Reactant of Route 4
Doconazole
Reactant of Route 5
Reactant of Route 5
Doconazole
Reactant of Route 6
Reactant of Route 6
Doconazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.